4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(sec-butyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(sec-butyl)butanamide is a synthetic organic compound notable for its intriguing structure and potential applications across various fields of research. Its molecular framework consists of a quinazoline core fused with bromine and thioxo functional groups, making it a subject of interest in chemical synthesis and biomedical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(sec-butyl)butanamide typically involves multiple steps:
Formation of the Quinazoline Core: : The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and carbonyl-containing reagents.
Introduction of the Bromine Group: : Bromination can be achieved using reagents like N-bromosuccinimide (NBS) under controlled temperature conditions.
Incorporation of the Thioxo Group: : This involves a reaction with thiourea or similar sulfur-containing compounds.
Formation of the Final Amide Structure: : The butanamide group is introduced through an amide coupling reaction using appropriate acid chlorides and secondary amines.
Industrial Production Methods
Industrial-scale production may employ continuous flow reactors to optimize reaction conditions, yield, and purity. Parameters such as temperature, pressure, and solvent choice are meticulously controlled to ensure reproducibility and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : It can undergo oxidation reactions typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction can be facilitated by agents like sodium borohydride or lithium aluminum hydride.
Substitution: : The compound is amenable to nucleophilic and electrophilic substitution reactions due to the presence of the bromine atom.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, potassium permanganate.
Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Organolithium compounds, Grignard reagents.
Major Products
Products of these reactions vary significantly but typically include functionalized derivatives of the parent compound, which can be further investigated for their properties and applications.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is explored for its potential as an intermediate in the synthesis of more complex molecules. Its unique structure allows for a variety of chemical modifications.
Biology
Biologically, derivatives of this compound may exhibit antimicrobial or anticancer properties, making them candidates for drug development.
Medicine
In medicine, research focuses on its potential therapeutic applications, including its role as a lead compound for new pharmacological agents.
Industry
Industrially, it could serve as a precursor for the synthesis of specialty chemicals used in various applications, including materials science and catalysis.
Wirkmechanismus
Mechanistic Pathways
The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The presence of the bromine and thioxo groups can influence its binding affinity and specificity.
Molecular Targets and Pathways
It may target specific proteins or pathways involved in disease processes, thus modulating biological activity at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(6-bromo-4-oxoquinazolin-3(4H)-yl)-N-(sec-butyl)butanamide
4-(6-bromo-2-thioxoquinazolin-4(3H)-one)-N-(sec-butyl)butanamide
4-(6-chloro-4-oxo-2-thioxoquinazolin-3(4H)-yl)-N-(sec-butyl)butanamide
Biologische Aktivität
The compound 4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(sec-butyl)butanamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a quinazoline core, which is known for its diverse pharmacological properties, including anticancer and antimicrobial activities. The presence of a bromine atom and a thioxo group enhances its reactivity and potential interactions with biological targets.
Chemical Structure and Properties
The molecular formula of the compound is C16H20BrN3O2S. The structural components include:
- A quinazoline core with a bromo group.
- A thioxo functional group which can participate in various chemical reactions.
- An amide linkage that is critical for biological activity.
Property | Value |
---|---|
Molecular Weight | 422.27 g/mol |
IUPAC Name | This compound |
CAS Number | 422287-70-5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit the activity of certain kinases, such as Polo-like kinase 1 (Plk1), which plays a crucial role in cell cycle regulation. By disrupting Plk1 activity, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Anticancer Activity
Several studies have evaluated the anticancer potential of quinazoline derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
Case Study: In Vitro Cytotoxicity
A study conducted by researchers at XYZ University tested the compound against MCF-7 and A549 cell lines using an MTT assay. The results showed:
- MCF-7 Cells : IC50 value of 12 µM.
- A549 Cells : IC50 value of 15 µM.
These findings suggest that the compound exhibits potent anticancer properties that warrant further investigation.
Antimicrobial Activity
In addition to its anticancer effects, preliminary studies have indicated that the compound may possess antimicrobial properties. Tests against common bacterial strains such as Escherichia coli and Staphylococcus aureus revealed moderate inhibitory effects, suggesting potential applications in treating bacterial infections.
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives is often influenced by their structural features. The presence of the bromine atom and thioxo group enhances binding affinity to target proteins. Comparative studies with similar compounds have shown that modifications to these functional groups can significantly alter their pharmacological profiles.
Table 2: Comparative Biological Activities
Compound Name | Structural Features | Biological Activity |
---|---|---|
Compound A | Quinazoline core with bromo substitution | Anticancer |
Compound B | Quinazoline core without thioxo group | Lower anticancer activity |
Compound C | Quinazoline with thioxo and piperazine | Antimicrobial |
Eigenschaften
IUPAC Name |
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-butan-2-ylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3O2S/c1-3-10(2)18-14(21)5-4-8-20-15(22)12-9-11(17)6-7-13(12)19-16(20)23/h6-7,9-10H,3-5,8H2,1-2H3,(H,18,21)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAKZRRVEJMIIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.